3-(3-methoxypropyl)-10-methyl-2-(4-nitrophenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione
Description
3-(3-Methoxypropyl)-10-methyl-2-(4-nitrophenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione is a pyrimidoquinoline derivative characterized by a fused pyrimidine-quinoline scaffold. Key structural features include:
- 3-(3-Methoxypropyl substituent: Enhances solubility and modulates steric interactions.
- 10-Methyl group: Stabilizes the bicyclic system and influences electronic properties.
This compound belongs to the 5-deazaflavin family, where the N-5 position of the flavin skeleton is replaced by a carbon atom, enabling unique redox behavior akin to NAD+ . Its synthesis typically involves multi-component reactions under solvent-free conditions using catalysts like DABCO (1,4-diazabicyclo[2.2.2]octane) .
Properties
IUPAC Name |
3-(3-methoxypropyl)-10-methyl-2-(4-nitrophenyl)pyrimido[4,5-b]quinoline-4,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O5/c1-24-17-7-4-3-6-16(17)19(27)18-21(24)23-20(25(22(18)28)12-5-13-31-2)14-8-10-15(11-9-14)26(29)30/h3-4,6-11H,5,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQKABBGGSJCTBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)C3=C1N=C(N(C3=O)CCCOC)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3-methoxypropyl)-10-methyl-2-(4-nitrophenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione is a synthetic organic molecule with a complex structure that includes a pyrimido[4,5-b]quinoline core. This structure is notable for its potential biological activities, particularly in the realm of medicinal chemistry. The compound's molecular formula is , with a molecular weight of approximately 420.425 g/mol .
Structural Characteristics
The unique features of this compound arise from its functional groups:
- Methoxypropyl group : Enhances solubility and potentially alters biological activity.
- Nitrophenyl group : May contribute to the compound's reactivity and interaction with biological targets.
Biological Activity Overview
Research into the biological activity of pyrimidoquinolinediones has shown promising results, particularly regarding their ability to inhibit enzymes involved in DNA repair mechanisms, such as PARP-1 (Poly (ADP-ribose) polymerase 1). Inhibition of PARP-1 can lead to increased cytotoxicity in cancer cells with defective DNA repair pathways .
Antitumor Activity
A systematic study on related compounds revealed significant antitumor efficacy. For instance, a compound structurally similar to our target showed an ID50 range of 0.08–1.0 µM against several tumor cell lines including HL-60 and B16F10 melanoma. In vivo studies indicated substantial tumor growth inhibition and increased survival rates in treated mice .
Comparison with Similar Compounds
To contextualize the biological activity of this compound, a comparison with other related compounds can be insightful:
| Compound Name | Structure Type | Unique Features | Biological Activity |
|---|---|---|---|
| 2-(4-Nitrophenyl)pyrimidin-4(3H)-one | Pyrimidine derivative | Lacks quinoline fusion | Antimicrobial activity |
| 10-Methylpyrimido[4,5-b]quinoline | Pyrimidoquinoline | Similar core without additional substituents | Limited biological data |
| 6-Methoxycarbonylpyrimidine | Pyrimidine derivative | Contains ester functionality | Less bioactive |
This table illustrates how structural variations can influence biological activity and highlights the unique aspects of the target compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrimido[4,5-b]quinoline-4,5-diones exhibit diverse biological activities (antifungal, anticancer) and physicochemical properties depending on substituent variations. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
*Theoretical activity inferred from structural analogs in .
Key Findings :
Substituent Impact on Bioactivity :
- Electron-Withdrawing Groups (e.g., 4-Nitrophenyl) : Enhance binding to targets like HDM2, as seen in 7-nitro derivatives .
- Hydrophilic Groups (e.g., 3-Methoxypropyl) : Improve solubility compared to alkyl chains (e.g., 3-butyl in ), critical for bioavailability.
- Aromatic Substituents (e.g., 4-Methylphenyl) : Influence π-π stacking in enzyme active sites, as observed in antifungal dihydroxyphenyl derivatives .
Synthesis Efficiency :
- The target compound’s synthesis (DABCO, solvent-free, 90°C) achieves high yields with minimal waste, outperforming Fe3O4@SiO2-SnCl4-catalyzed methods that require specialized magnetic recovery .
Physicochemical Properties: Molecular Weight: ~430–450 g/mol (estimated for target compound), compared to 255 g/mol for 3-methyl-10-ethyl derivatives . Thermal Stability: Pyrimidoquinoline derivatives generally decompose above 250°C, with nitro-substituted analogs showing lower thermal stability due to nitro group lability .
Table 2: Catalytic Performance Comparison
| Catalyst | Reaction Time | Temperature (°C) | Yield (%) | Reusability | Reference |
|---|---|---|---|---|---|
| DABCO | 4–6 hours | 90 | 85–90 | Low | |
| GO/Fe3O4@PTRMS@BDSA@SO3H | 1.5 hours | 80 | 92–95 | High (5 cycles) | |
| ZnCl2 | 8–12 hours | 100 | 70–75 | None |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
